
2-Amino-6-(pentafluoroethylthio)benzonitrile
Overview
Description
2-Amino-6-(pentafluoroethylthio)benzonitrile is a chemical compound that has garnered significant attention in the scientific community due to its unique physical and chemical properties. This compound is characterized by the presence of an amino group, a nitrile group, and a pentafluoroethylthio group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(pentafluoroethylthio)benzonitrile typically involves the introduction of the pentafluoroethylthio group to a suitable precursor. One common method involves the reaction of 2-amino-6-chlorobenzonitrile with pentafluoroethanethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(pentafluoroethylthio)benzonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atom in the pentafluoroethylthio group.
Coupling Reactions: The nitrile group can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can modify the sulfur-containing group.
Scientific Research Applications
2-Amino-6-(pentafluoroethylthio)benzonitrile has found applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 2-Amino-6-(pentafluoroethylthio)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The amino and nitrile groups can form hydrogen bonds or coordinate with metal ions, while the pentafluoroethylthio group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-fluorobenzonitrile: Similar structure but with a fluorine atom instead of the pentafluoroethylthio group.
2-Amino-6-chlorobenzonitrile: Contains a chlorine atom instead of the pentafluoroethylthio group.
2-Amino-6-(trifluoromethylthio)benzonitrile: Features a trifluoromethylthio group instead of the pentafluoroethylthio group.
Uniqueness
2-Amino-6-(pentafluoroethylthio)benzonitrile is unique due to the presence of the pentafluoroethylthio group, which imparts distinct electronic and steric properties. This group can enhance the compound’s reactivity and stability, making it valuable for various applications in research and industry.
Biological Activity
2-Amino-6-(pentafluoroethylthio)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological properties of this compound, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by an amino group, a nitrile group, and a pentafluoroethylthio group attached to a benzene ring. This unique structure contributes to its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures can inhibit microbial growth, suggesting potential applications in developing new antibiotics. The presence of the pentafluoroethylthio group may enhance the compound's lipophilicity, improving its ability to penetrate microbial membranes.
Anticancer Activity
Recent investigations have explored the anticancer properties of this compound. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways related to cell survival and proliferation. For example, it may interact with protein kinases or transcription factors that are crucial for cancer cell growth.
The mechanism of action for this compound is multifaceted:
- Enzyme Interaction : The amino and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity.
- Membrane Permeability : The pentafluoroethylthio group enhances the compound's ability to cross lipid membranes, facilitating its interaction with intracellular targets.
- Signal Pathway Modulation : It may modulate key signaling pathways involved in cell cycle regulation and apoptosis, contributing to its anticancer effects.
Case Studies
- Antimicrobial Testing : In a study evaluating various benzonitriles, this compound was found to exhibit significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, indicating its potential as a novel antimicrobial agent.
- Cancer Cell Line Studies : In vitro assays on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that the compound effectively induces programmed cell death in these cancer cells.
Data Summary
Property | Value |
---|---|
Molecular Formula | C₁₃H₈F₅N₃S |
Antimicrobial Activity | Effective against Gram-positive bacteria |
Cancer Cell Line Inhibition | Significant reduction in viability |
Mechanism | Induces apoptosis via signaling pathway modulation |
Properties
IUPAC Name |
2-amino-6-(1,1,2,2,2-pentafluoroethylsulfanyl)benzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5N2S/c10-8(11,12)9(13,14)17-7-3-1-2-6(16)5(7)4-15/h1-3H,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAFJAONZGYXNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(C(F)(F)F)(F)F)C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501199245 | |
Record name | 2-Amino-6-[(1,1,2,2,2-pentafluoroethyl)thio]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159512-51-2 | |
Record name | 2-Amino-6-[(1,1,2,2,2-pentafluoroethyl)thio]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-[(1,1,2,2,2-pentafluoroethyl)thio]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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